molecular formula C26H30N4O6 B2445300 Fmoc-L-Photo-Lysine CAS No. 2250437-42-2

Fmoc-L-Photo-Lysine

Cat. No.: B2445300
CAS No.: 2250437-42-2
M. Wt: 494.548
InChI Key: XQBHDYXIYQGMCG-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Photo-Lysine is a diazirine-containing, fluorenylmethoxycarbonyl-protected lysine amino acid and multifunctional photo-crosslinker. This compound is widely used in peptide synthesis and photoaffinity labeling due to its ability to form covalent bonds upon irradiation with ultraviolet light (approximately 360 nm). The incorporation of this compound into peptides or small-molecule probes allows for the study of cellular targets and protein-protein interactions .

Mechanism of Action

Target of Action

Fmoc-L-Photo-Lysine is a multifunctional photo-crosslinker . Its primary targets are cellular proteins and protein-protein interactions . The compound is incorporated into peptides or small-molecule probes and tools, allowing for photoaffinity labeling of these targets .

Mode of Action

The compound interacts with its targets through a process called photoaffinity labeling . Upon irradiation with UV light (approximately 360 nm), this compound forms a covalent bond with the target proteins . This interaction results in changes to the target proteins, potentially affecting their function and interactions with other proteins.

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific proteins targeted by the compound. The compound’s ability to form covalent bonds with proteins upon uv irradiation can affect a wide range of biochemical pathways, particularly those involving protein-protein interactions .

Result of Action

The primary result of this compound’s action is the formation of covalent bonds with target proteins upon UV irradiation . This can lead to changes in the function and interactions of these proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of this compound are influenced by several environmental factors. These include the intensity and duration of UV irradiation, the specific cellular environment, and the manner in which the compound is incorporated into peptides or small-molecule probes .

Biochemical Analysis

Biochemical Properties

Fmoc-L-Photo-Lysine plays a significant role in biochemical reactions, particularly in the process of photoaffinity labeling of cellular targets and protein-protein interactions . When incorporated into peptides or small-molecule probes, it interacts with various enzymes, proteins, and other biomolecules. Upon UV light irradiation, it forms a covalent bond with these biomolecules, enabling the study of their interactions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily related to its role in photoaffinity labeling . It influences cell function by enabling the study of protein-protein interactions and cellular targets. This includes any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a unique mechanism. Upon UV light irradiation, it forms a highly reactive carbene species that rapidly reacts with neighboring molecules to form an irreversible covalent bond . This allows it to bind with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability and degradation. Upon UV light irradiation, it forms a highly reactive carbene species

Metabolic Pathways

It is known that it can be incorporated into peptides or small-molecule probes , but the specific enzymes or cofactors it interacts with, and any effects on metabolic flux or metabolite levels, are not clearly defined.

Transport and Distribution

It is known that it can be incorporated into peptides or small-molecule probes , but the specific transporters or binding proteins it interacts with, and any effects on its localization or accumulation, are not clearly defined.

Subcellular Localization

It is known that it can be incorporated into peptides or small-molecule probes , but any targeting signals or post-translational modifications that direct it to specific compartments or organelles are not clearly defined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Photo-Lysine typically involves the protection of the lysine amino acid with the fluorenylmethoxycarbonyl group. The diazirine moiety is then introduced to the lysine side chain. The general synthetic route includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Photo-Lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-Photo-Lysine is unique due to its combination of the diazirine group for photo-crosslinking and the fluorenylmethoxycarbonyl group for protection during synthesis. This dual functionality allows for precise incorporation into peptides and efficient study of molecular interactions upon ultraviolet light activation .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O6/c1-26(29-30-26)13-15-35-24(33)27-14-7-6-12-22(23(31)32)28-25(34)36-16-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-5,8-11,21-22H,6-7,12-16H2,1H3,(H,27,33)(H,28,34)(H,31,32)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBHDYXIYQGMCG-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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